(S,S)-Kelliphite
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Overview
Description
(S,S)-Kelliphite is a chiral compound known for its unique stereochemistry and potential applications in various scientific fields. The compound’s specific configuration, denoted by the (S,S) prefix, indicates its stereoisomerism, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Kelliphite typically involves chiral catalysts or chiral starting materials to ensure the desired stereochemistry. Common synthetic routes include asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the formation of the (S,S) configuration. Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize large-scale asymmetric synthesis techniques. These methods often involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of chiral catalysts in industrial settings ensures the efficient production of the desired stereoisomer with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S,S)-Kelliphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Scientific Research Applications
(S,S)-Kelliphite has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of chiral catalysts and materials for various industrial processes.
Mechanism of Action
The mechanism of action of (S,S)-Kelliphite involves its interaction with specific molecular targets, often through stereospecific binding. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor modulation, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(R,R)-Kelliphite: The enantiomer of (S,S)-Kelliphite with opposite stereochemistry.
(S,R)-Kelliphite: A diastereomer with different stereochemistry at one of the chiral centers.
(R,S)-Kelliphite: Another diastereomer with different stereochemistry at the other chiral center.
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomers and diastereomers, this compound may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
729572-33-2 |
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Molecular Formula |
C60H72O6P2 |
Molecular Weight |
951.2 g/mol |
IUPAC Name |
4,8-ditert-butyl-6-[2-[2-(4,8-ditert-butyl-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C60H72O6P2/c1-33-29-43(57(9,10)11)53-49(37(33)5)50-38(6)34(2)30-44(58(12,13)14)54(50)64-67(63-53)61-47-27-23-21-25-41(47)42-26-22-24-28-48(42)62-68-65-55-45(59(15,16)17)31-35(3)39(7)51(55)52-40(8)36(4)32-46(56(52)66-68)60(18,19)20/h21-32H,1-20H3 |
InChI Key |
BWNYBZZRRYVGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C |
Origin of Product |
United States |
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